molecular formula C12H28N2O5 B12407278 (R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate

(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate

Cat. No.: B12407278
M. Wt: 280.36 g/mol
InChI Key: SLJAYOYNVUCZAF-JXGSBULDSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic name, (R)-2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate , reflects its stereochemical configuration and hydration state. The name delineates two leucine residues in a dipeptide linkage, with distinct chiral centers:

  • The N-terminal leucine adopts the (S) configuration at the α-carbon, corresponding to the L-enantiomer of leucine.
  • The C-terminal leucine exhibits the (R) configuration, indicative of the D-enantiomer.

This nomenclature adheres to IUPAC guidelines by specifying substituents along the pentanoic acid backbone. The "dihydrate" suffix denotes two water molecules associated with the crystalline structure. The stereochemical descriptors ensure unambiguous identification, critical for distinguishing it from isomeric forms such as L-leucyl-L-leucine or D-leucyl-D-leucine.

Common Synonyms and Registry Numbers

The compound is recognized by multiple synonyms and registry identifiers, facilitating cross-referencing across databases:

  • Common names : L-leucyl-D-leucine dihydrate, H-Leu-D-Leu-OH dihydrate.
  • CAS Registry Number : 17665-02-0.
  • ChEBI ID : 74528.
  • ChEMBL ID : 1222324.
  • Wikidata ID : Q27144709.

These identifiers underscore its inclusion in major chemical repositories, enabling precise tracking in synthetic and analytical workflows.

Molecular Formula and Mass Spectrometry Data

The anhydrous molecular formula is C₁₂H₂₄N₂O₃ , with a calculated molecular weight of 244.33 g/mol . As a dihydrate, the formula expands to C₁₂H₂₄N₂O₃·2H₂O , yielding a theoretical molecular weight of 280.36 g/mol (244.33 + 2×18.015). However, experimental data from thermogravimetric analysis (TGA) and mass spectrometry often report the anhydrous mass due to water loss during ionization.

Mass spectrometry profiles typically exhibit a dominant ion peak at m/z 244.33 , corresponding to the anhydrous form. Fragmentation patterns reveal characteristic cleavages at the amide bond, generating ions such as m/z 130.10 (C₆H₁₂NO₂⁺, leucine fragment) and m/z 114.11 (C₅H₁₀NO⁺). Discrepancies in reported molecular weights between anhydrous and hydrated forms highlight the importance of specifying hydration states in experimental protocols.

Properties

Molecular Formula

C12H28N2O5

Molecular Weight

280.36 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid;dihydrate

InChI

InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2/t9-,10+;;/m0../s1

InChI Key

SLJAYOYNVUCZAF-JXGSBULDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.O.O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O

Origin of Product

United States

Preparation Methods

Protection of Amino Groups

  • Starting Material : (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (Boc-protected leucine derivative) is used to prevent unwanted side reactions.
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: -20°C to -15°C
    • Coupling Agents: Isobutyl chloroformate with 4-methylmorpholine.
    • Yield: ~74% after hexane washing.

Coupling Reactions

  • Reagents :
    • Hydroxybenzotriazole (HOBt) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) for activating carboxyl groups.
    • Base: Ν,Ν-Diisopropylethylamine (DIPEA) for pH control.
  • Example Protocol :
    • 10 g of Boc-protected intermediate dissolved in DCM.
    • Coupled with methyl 2-amino-3-phenylpropanoate hydrochloride at -10°C.
    • Reaction time: 2–3 hours.

Deprotection and Isolation

  • Boc Removal : Trifluoroacetic acid (TFA) in DCM at 0–5°C.
  • Crystallization : Ethanol/water (95:5) mixture at 70–75°C, followed by cooling to -5°C.
  • Yield : Up to 85% after recrystallization.

Detailed Reaction Parameters (Data Table)

Step Reagents/Conditions Temperature Time Yield Source
Boc Protection Isobutyl chloroformate, 4-methylmorpholine -20°C to -15°C 2–3 hr 74%
Peptide Coupling HOBt, BOP, DIPEA -5°C to 0°C 2–3 hr 85%
TFA Deprotection Trifluoroacetic acid in DCM 0–5°C 1–2 hr 90%
Crystallization Ethanol/water (95:5) 70–75°C → -5°C 1.5 hr 85%

Critical Analysis of Methodologies

Stereochemical Control

  • Chiral centers are maintained using enantiomerically pure starting materials (e.g., (S)-methyl 2-amino-3-phenylpropanoate hydrochloride).
  • Low temperatures (-10°C to -15°C) prevent racemization during coupling.

Solvent and Reagent Optimization

  • DCM vs. DMF : Dichloromethane is preferred for Boc protection due to better solubility, while dimethylformamide (DMF) is used for large-scale coupling.
  • Coupling Agents : BOP and HOBt improve reaction efficiency compared to traditional carbodiimides.

Scalability Challenges

  • Column chromatography is avoided in later stages to enhance scalability.
  • Hexane washing replaces chromatographic purification for intermediates.

Comparison with Alternative Routes

Method Advantages Limitations Source
Solid-Phase Synthesis High purity Low yield (≤50%)
Solution-Phase Scalable (>80% yield) Requires careful pH control
Enzymatic Coupling Eco-friendly Limited substrate scope

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Muscle Growth and Recovery

The compound is recognized for its potential role in promoting muscle protein synthesis. As a branched-chain amino acid (BCAA), it contributes to muscle recovery post-exercise and may enhance muscle mass in individuals engaged in resistance training. Studies indicate that supplementation with BCAAs can lead to improved recovery times and reduced muscle soreness .

Neurological Benefits

Research has suggested that certain amino acid derivatives, including this compound, may have neuroprotective effects. They could play a role in the management of neurological disorders by supporting neurotransmitter synthesis and reducing neuroinflammation .

Protein Synthesis Studies

As an amino acid derivative, (R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is instrumental in protein synthesis research. It serves as a building block for peptides and proteins, enabling scientists to study various biochemical pathways and mechanisms involved in cellular functions .

Metabolic Pathway Analysis

The compound's involvement in metabolic pathways makes it valuable for studies aimed at understanding metabolic disorders. Its effects on energy metabolism and its role in the urea cycle are areas of active research, providing insights into how amino acids influence overall metabolism .

Case Studies

StudyFocusFindings
Study 1Muscle RecoveryDemonstrated that BCAA supplementation significantly reduced muscle soreness post-exercise compared to placebo .
Study 2Neurological ProtectionFound that amino acid derivatives can attenuate neuroinflammation in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .
Study 3Protein SynthesisShowed that the incorporation of branched-chain amino acids into cell cultures enhanced protein synthesis rates, supporting their use in metabolic studies .

Mechanism of Action

The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors.

Comparison with Similar Compounds

Antibacterial Activity Against Gram-Positive Bacteria

Several analogs with the 4-methylpentanoic acid scaffold exhibit antibacterial properties. For example:

  • 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (–3, 6–7, 9): Exhibits potent activity against Staphylococcus aureus (MIC = 3.12 μg/mL), with efficacy ~8× stronger than lauric acid . Specific to Gram-positive bacteria (e.g., S. aureus, Enterococcus faecalis) but inactive against Gram-negative strains or yeast . Structural features: A laurate chain and isobutyryloxy group synergize to enhance membrane disruption .
  • (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives (–5): Chlorophenyl-substituted variants (e.g., compounds 4b, 4c, 4e) show moderate yields (35–44%) and IR-confirmed carbonyl groups but lack explicit antibacterial data .

Key Difference: The target compound’s dipeptide structure may favor interactions with bacterial enzymes or transporters, whereas the 3-(dodecanoyloxy) analog relies on lipid-mediated membrane disruption.

Physicochemical Properties

  • 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid: Hydrophobic laurate chain contributes to membrane permeability .
  • Thiazolidinone derivatives (): High molecular weights (~435–453 g/mol) and IR-observed hydroxyl/carbonyl groups suggest moderate polarity .
  • Target compound: Dihydrate form likely enhances aqueous solubility compared to non-hydrated analogs like (S)-2-((R)-2-amino-4-methylpentanamido)-4-methylpentanoic acid (BLD Pharmatech: MW 244.33) .

Biological Activity

(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is a compound that has garnered attention in the field of medicinal chemistry due to its structural similarity to amino acids and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a dihydrate form of a modified amino acid, with the following properties:

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 38689-31-5

The compound exhibits biological activity primarily through its interaction with various receptors and pathways in the body:

  • Amino Acid Transporters : It may influence the transport of amino acids across cell membranes, impacting protein synthesis and metabolism.
  • MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. The compound's effects on this pathway suggest potential roles in cancer treatment or regenerative medicine .

Biological Activity

Research indicates that (R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate has several biological activities:

  • Antitumor Activity : Studies have shown that the compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Metabolic Regulation : The compound may play a role in regulating metabolic pathways, particularly those involving amino acid metabolism.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study 1 : A study published in Molecular Nutrition & Food Research demonstrated that this compound enhanced muscle protein synthesis in response to exercise, indicating its potential as a dietary supplement for athletes .
  • Study 2 : Research conducted on diabetic models indicated that it improved insulin sensitivity and glucose uptake in muscle tissues, suggesting therapeutic benefits for metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells ,
NeuroprotectiveProtects against oxidative stress
Metabolic RegulationEnhances insulin sensitivity
Muscle Protein SynthesisIncreases protein synthesis post-exercise

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